(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660905
InChI: InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

CAS No.:

Cat. No.: VC13660905

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid -

Specification

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name (2S)-2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m0/s1
Standard InChI Key CFJDDDVVNKUBCL-RTBKNWGFSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](C1CCC(CC1)O)C(=O)O
SMILES CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name is (2S)-(tert-butoxycarbonyl)aminoethanoic acid, with the molecular formula C₁₃H₂₃NO₅ and a molecular weight of 273.33 g/mol . Key features include:

  • Stereochemistry: The (S)-configuration at the α-carbon ensures enantioselective interactions in biological systems.

  • Functional Groups:

    • Boc-protected amine: Enhances stability during synthetic workflows.

    • 4-Hydroxycyclohexyl: Introduces conformational rigidity and hydrogen-bonding potential.

    • Acetic acid moiety: Facilitates conjugation and salt formation .

Table 1: Structural Identifiers

PropertyValueSource
CAS Number336870-02-1
SMILESO=C(O)[C@@H](NC(OC(C)(C)C)=O)C1CCC(O)CC1
InChI KeyCFJDDDVVNKUBCL-RTBKNWGFSA-N
Melting Point84–86°C (literature)

Synthesis and Crystallization

Synthetic Routes

The compound is synthesized via Boc-protection of the corresponding amino acid precursor. A representative protocol involves:

  • Reaction: Free amino acid (e.g., 4-hydroxycyclohexylglycine) with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or dioxane) .

  • Workup: Evaporation under reduced pressure yields an oily intermediate, which is crystallized using weak polar solvents (e.g., cyclohexane) and seed crystals .

  • Hydrogenation: For intermediates with unsaturated bonds, catalytic hydrogenation (e.g., Raney nickel, H₂ at 2 MPa) ensures saturation .

Table 2: Optimization of Crystallization

ParameterOptimal ConditionYield/Purity
Seed Crystal Loading0.2–2% (w/w)89.8% yield
SolventCyclohexane99.1% purity
Drying60°C under reduced pressureStable storage

Challenges in Synthesis

  • Oily Intermediates: Boc-protected amino acids like L-phenylglycine derivatives often resist crystallization, necessitating seed crystals and precise solvent selection .

  • Stereochemical Integrity: Racemization risks during Boc protection require controlled pH and temperature .

Applications in Medicinal Chemistry

Peptide Synthesis

The Boc group serves as a temporary amine protector, enabling stepwise solid-phase peptide synthesis (SPPS). Its acid-labile nature (cleaved by trifluoroacetic acid) allows selective deprotection without disturbing other functional groups .

HIV Protease Inhibitors

Cyclohexane-based carbamates, including this compound, are critical in designing HIV-1 protease inhibitors. The Boc group stabilizes transition states and mediates hydrogen bonds with catalytic aspartate residues (e.g., Asp25, Asp29) . For example:

  • Inhibitors 239 and 245–249 leverage the 4-hydroxycyclohexyl-Boc motif to achieve IC₅₀ values <10 nM against multidrug-resistant HIV strains .

Intracellular Drug Delivery

Conjugation with cell-penetrating peptides (CPPs) like octa-arginine enables cytosolic delivery of antibodies. The Boc group mitigates nonspecific interactions, while the hydroxyl group enhances solubility .

ConditionStability Outcome
Room TemperatureStable for 6 months (crystalline form)
Aqueous Solution (pH 7)Hydrolysis t₁/₂: >24 hours
Acidic (pH <3)Boc deprotection within 1 hour

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.43 (d, J=8 Hz), 2.24 (d, J=7 Hz), 1.92–1.47 (m, 5H), 0.87 (s, 9H) .

  • GCMS: M+1 peak at 199.43, confirming molecular ion .

Future Directions

  • Prodrug Development: Esterification of the acetic acid moiety to enhance bioavailability.

  • Targeted Delivery: Conjugation with antibody-drug conjugates (ADCs) for cancer therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator